molecular formula C9H8N2O B2375626 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile CAS No. 1092299-44-9

2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile

Cat. No.: B2375626
CAS No.: 1092299-44-9
M. Wt: 160.176
InChI Key: ZFJGNAYYFXCXBB-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile is a chemical compound that belongs to the pyridine family. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity. This compound holds immense potential for advancing various fields through its unique characteristics and versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with appropriate alkylating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile is utilized extensively in scientific research due to its diverse applications and intriguing properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile include:

  • 2-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile
  • 2-(Prop-2-en-1-yloxy)pyridine-5-carbonitrile
  • 2-(Prop-2-en-1-yloxy)pyridine-6-carbonitrile

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the pyridine ring, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-prop-2-enoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-5-12-9-6-8(7-10)3-4-11-9/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJGNAYYFXCXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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